molecular formula C14H12N2O3 B10894235 2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one

2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B10894235
M. Wt: 256.26 g/mol
InChI Key: OJGZRGHSMVUJKP-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a pyrazole ring attached to a chromen-4-one core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with appropriate chromen-4-one precursors. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, in a solvent like ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrochromen-4-one derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
  • 3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
  • 1,3-diphenyl-1H-pyrazol-4-yl derivatives

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a pyrazole ring and a chromen-4-one core, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and research tools .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C14H12N2O3/c1-2-16-8-9(7-15-16)14-13(18)12(17)10-5-3-4-6-11(10)19-14/h3-8,18H,2H2,1H3

InChI Key

OJGZRGHSMVUJKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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